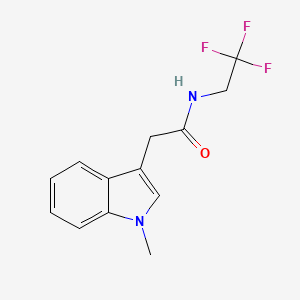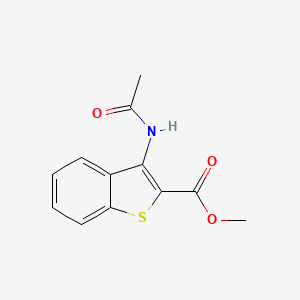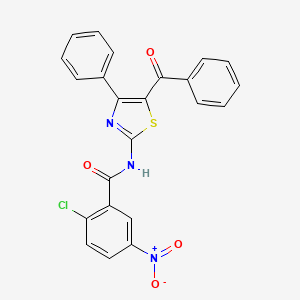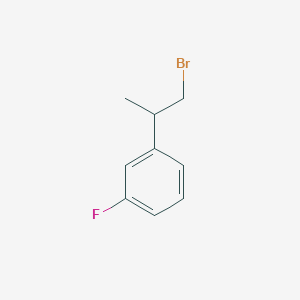![molecular formula C25H26N2O4 B2876871 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1705447-14-8](/img/structure/B2876871.png)
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a methoxybenzyl group, which is a benzene ring with a methoxy (OCH3) and a methyl (CH3) group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The biphenyl group would provide a planar, aromatic component to the molecule, while the methoxybenzyl group would introduce additional complexity . The oxalamide group would likely form a planar structure due to the presence of the carbonyl groups .Chemical Reactions Analysis
Reactions involving this compound could potentially occur at the benzylic position, which is the carbon atom adjacent to the benzene ring . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 2-Methoxybenzyl alcohol, a related compound, is a liquid with an amber appearance and is odorless . Its boiling point is between 248 - 250 °C .Aplicaciones Científicas De Investigación
Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives
This study describes the synthesis and structural investigation of symmetric and non-symmetric oxamides, focusing on their stabilization by intramolecular three-center hydrogen bonding. The findings suggest that these compounds, including those similar to N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, exhibit specific conformations and properties due to these hydrogen bonds, making them of interest for further research in chemical and pharmaceutical applications (Martínez-Martínez et al., 1998).
Light-Switchable Polymer from Cationic to Zwitterionic Form
A novel polymer was synthesized, which can switch its form upon light irradiation, demonstrating potential for controlled release and interaction with biological materials. Although not directly involving this compound, this research indicates the broader potential of using chemical modifications to create responsive materials with specific functions (Sobolčiak et al., 2013).
Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides
This study developed a new synthetic approach to oxalamides, demonstrating an operationally simple and high-yielding method. This method could potentially be applied to the synthesis of this compound, suggesting its usefulness in creating various oxalamide derivatives for different scientific applications (Mamedov et al., 2016).
Secondary Metabolites with Potential Biological Activities
Research on secondary metabolites from natural sources identified compounds with significant biological activities, including antifungal, antibacterial, and antioxidant properties. While not directly related to this compound, this study highlights the ongoing interest in discovering and utilizing compounds with unique structures for various biomedical applications (Xiao et al., 2014).
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activity. It could also be interesting to study its behavior in various chemical reactions .
Propiedades
IUPAC Name |
N'-[2-hydroxy-2-(4-phenylphenyl)propyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-25(30,21-14-12-19(13-15-21)18-8-4-3-5-9-18)17-27-24(29)23(28)26-16-20-10-6-7-11-22(20)31-2/h3-15,30H,16-17H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGLNKXGSVNEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2876791.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)
![N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2876799.png)


![3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876804.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2876805.png)
![7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876806.png)
![2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2876808.png)

